molecular formula C21H17N5O4 B11991296 N-(3-Cyanopyrimido(1,2-A)benzimidazol-2-YL)-3,4,5-trimethoxybenzamide CAS No. 116477-70-4

N-(3-Cyanopyrimido(1,2-A)benzimidazol-2-YL)-3,4,5-trimethoxybenzamide

Cat. No.: B11991296
CAS No.: 116477-70-4
M. Wt: 403.4 g/mol
InChI Key: AQEKTALECSOUPJ-UHFFFAOYSA-N
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Description

N-(3-Cyanopyrimido(1,2-A)benzimidazol-2-YL)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a cyanopyrimido group fused with a benzimidazole ring, and a trimethoxybenzamide moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyanopyrimido(1,2-A)benzimidazol-2-YL)-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common approach is the condensation of 3,4,5-trimethoxybenzoic acid with an appropriate amine to form the corresponding amide. This is followed by cyclization reactions to introduce the cyanopyrimido and benzimidazole rings. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyanopyrimido(1,2-A)benzimidazol-2-YL)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-(3-Cyanopyrimido(1,2-A)benzimidazol-2-YL)-3,4,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3-Cyanopyrimido(1,2-A)benzimidazol-2-YL)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(3-Cyanopyrimido(1,2-A)benzimidazol-2-YL)-3,4,5-trimethoxybenzamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the cyanopyrimido and benzimidazole rings with the trimethoxybenzamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

116477-70-4

Molecular Formula

C21H17N5O4

Molecular Weight

403.4 g/mol

IUPAC Name

N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C21H17N5O4/c1-28-16-8-12(9-17(29-2)18(16)30-3)20(27)24-19-13(10-22)11-26-15-7-5-4-6-14(15)23-21(26)25-19/h4-9,11H,1-3H3,(H,23,24,25,27)

InChI Key

AQEKTALECSOUPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=NC4=CC=CC=C4N3C=C2C#N

Origin of Product

United States

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